Hoechst 33258

Description

Properties

IUPAC Name |

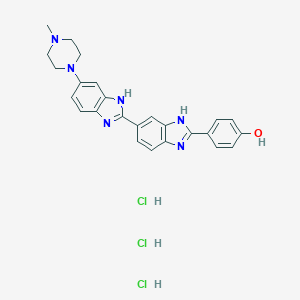

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O.3ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPLAKEGAEPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066900 | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DMSO 240 - 300 (mg/mL), H20 approximately 110 (mg/mL), 95% EtOH < 1 (mg/mL), 0.1 N NaOH 14 - 22 (mg/mL), 0.1 N HC1 43 - 44 (mg/mL), CHCl3 < 1 (mg/mL), Acetone < 1 (mg/mL) | |

| Record name | PIBENZIMOL HYDROCHLORIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/322921%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

23491-45-4 | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[6-(4-methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]phenol trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBENZIMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHT095273M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hoechst 33258: A Comprehensive Technical Guide for Cell Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258, a bisbenzimide fluorescent dye, is a cornerstone tool in cell biology for the specific and quantitative staining of DNA. Its cell-permeant nature allows for the visualization of nuclei in both live and fixed cells, making it an indispensable reagent for a wide array of applications, from routine cell counting to sophisticated analyses of apoptosis and cell cycle progression. This guide provides an in-depth overview of this compound, its mechanism of action, key applications, and detailed protocols for its use.

Mechanism of Action

This compound is a non-intercalating dye that binds to the minor groove of double-stranded DNA (dsDNA).[1][2][] It exhibits a strong preference for adenine-thymine (A-T) rich regions, and upon binding, its fluorescence quantum yield increases approximately 30-fold, resulting in a bright blue fluorescence with a high signal-to-noise ratio.[2][4] This binding is sequence-dependent, with a preference for stretches of at least three A-T base pairs.[5] The dye's interaction with DNA is primarily through hydrogen bonding and van der Waals forces.

Core Applications in Cell Biology

The unique properties of this compound make it a versatile tool for numerous applications in cell biology:

-

Nuclear Counterstaining: It is widely used to visualize the nuclei of cells in fluorescence microscopy, providing a clear demarcation of this organelle.[1][6][7] This is essential for assessing cell morphology, locating intracellular proteins, and performing cell counts.

-

Apoptosis Detection: A hallmark of apoptosis is chromatin condensation (pyknosis) and nuclear fragmentation. This compound staining allows for the clear visualization of these changes. Apoptotic nuclei appear smaller, more condensed, and intensely stained compared to the diffuse and uniform staining of healthy nuclei.[1][8][9][10]

-

Cell Cycle Analysis: The fluorescence intensity of this compound bound to DNA is directly proportional to the DNA content of the cell. This property is exploited in flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][11]

-

Live-Cell Imaging: this compound is cell-permeant, allowing for the staining and visualization of nuclei in living cells without the need for fixation and permeabilization.[11][12] However, its permeability is lower than that of the related dye, Hoechst 33342.[1][6]

-

BrdU Quenching Assays: The fluorescence of this compound is quenched by the incorporation of bromodeoxyuridine (BrdU) into DNA.[1][5][13] This property is utilized to study DNA replication and cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Spectral Properties

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (with DNA) | 351-352 | [1][14][15] |

| Emission Maximum (with DNA) | 454-463 | [1][14][15] |

| Unbound Dye Emission | 510-540 | [1] |

Recommended Staining Concentrations

| Application | Cell Type | Concentration (µg/mL) | Incubation Time (minutes) | Reference(s) |

| Live Cell Staining (Microscopy) | Eukaryotic Cells | 1 - 5 | 5 - 60 | [16][17] |

| Fixed Cell Staining (Microscopy) | Eukaryotic Cells | 0.5 - 2 | ≥ 15 | [17] |

| Flow Cytometry | Eukaryotic Cells | 1 - 10 | 15 - 60 | [17] |

| Bacteria & Yeast Staining | Bacteria & Yeast | 12 - 15 | 30 | [16][18] |

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy

Materials:

-

This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Coverslips with cultured adherent cells

-

Mounting medium

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst staining solution.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: Aspirate the staining solution and wash the cells twice with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (e.g., DAPI filter set).

Protocol 2: Staining of Fixed Suspension Cells for Flow Cytometry

Materials:

-

This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Suspension cells

Procedure:

-

Cell Harvest: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step.

-

Fixation: Resuspend the cells in fixation buffer and incubate for 15 minutes at room temperature.

-

Washing: Centrifuge the fixed cells, discard the supernatant, and wash once with PBS.

-

Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 10 minutes at room temperature.

-

Washing: Centrifuge the permeabilized cells, discard the supernatant, and wash once with PBS.

-

Staining: Resuspend the cell pellet in PBS containing this compound at a final concentration of 1-10 µg/mL.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer using UV excitation and a blue emission detector.

Visualized Workflows and Concepts

This compound Staining Workflow for Live Cell Microscopy

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]

- 4. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 5. biotech.illinois.edu [biotech.illinois.edu]

- 6. This compound Staining Dye Solution (ab228550) | Abcam [abcam.com]

- 7. interchim.fr [interchim.fr]

- 8. genscript.com [genscript.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hoechst stain - Wikipedia [en.wikipedia.org]

- 13. Spectral studies on 33258 Hoechst and related bisbenzimidazole dyes useful for fluorescent detection of deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. biotium.com [biotium.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. biotium.com [biotium.com]

An In-depth Technical Guide to the Mechanism of Action of Hoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258, a bis-benzimidazole derivative, is a fluorescent stain widely utilized in molecular and cellular biology for its specific binding to DNA. Its ability to permeate cell membranes and emit a strong blue fluorescence upon binding to the minor groove of DNA has made it an invaluable tool for visualizing cell nuclei, analyzing the cell cycle, and quantifying DNA.[1][2] Beyond its utility as a stain, this compound exhibits biological activities, including the inhibition of DNA topoisomerase I and induction of cell cycle arrest, which are of significant interest in drug development.[3] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Core Mechanism: DNA Minor Groove Binding

The primary mechanism of action of this compound involves its specific, non-intercalative binding to the minor groove of double-stranded DNA (dsDNA).[1][4][5] This interaction is characterized by a strong preference for adenine-thymine (A-T) rich sequences, with the optimal binding site being a stretch of at least three consecutive A-T base pairs.[4][5][6][7] The binding is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecule and the DNA. The 2-amino group of guanine (B1146940) in the minor groove presents a steric hindrance, which explains the dye's preference for A-T over guanine-cytosine (G-C) rich regions.[8]

Upon binding to DNA, the this compound molecule undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a 30- to 50-fold increase in fluorescence intensity.[][5] In its unbound state, the dye exhibits minimal fluorescence.[10] This fluorogenic property is central to its application in DNA visualization and quantification.

This compound can bind to DNA in multiple modes, which are dependent on the dye-to-DNA ratio. At low concentrations, it exhibits a high-affinity binding mode within the minor groove.[11][5] At higher concentrations, a lower-affinity, non-specific binding to the DNA sugar-phosphate backbone can occur, which may lead to fluorescence quenching.[11][5][12]

Caption: DNA binding mechanism of this compound.

Quantitative Data Summary

The interaction of this compound with DNA and its biological effects have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: DNA Binding and Fluorescence Properties

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (Bound) | 350-352 nm | Bound to dsDNA | [11][4][10][13] |

| Emission Maximum (Bound) | 454-463 nm | Bound to dsDNA | [4][10][13] |

| Excitation Maximum (Unbound) | ~350 nm | In solution | [1] |

| Emission Maximum (Unbound) | 510-540 nm | In solution | [1][4] |

| High-Affinity Dissociation Constant (Kd) | 1-10 nM | B-DNA minor groove | [5][6] |

| Low-Affinity Dissociation Constant (Kd) | ~1000 nM | DNA sugar-phosphate backbone | [5][6] |

Table 2: Inhibition of Topoisomerase I

| Enzyme Source | IC50 Value | Reference |

| Escherichia coli DNA Topoisomerase I | ~20 µM | [3] |

| Escherichia coli DNA Topoisomerase I | 21.5 µM | [14] |

| Human DNA Topoisomerase II | ~50 µM | [3] |

Table 3: Cytotoxicity

| Cell Line | IC50 Value | Reference |

| HeLa | 51.31 µM | [11] |

| HL-60 | 32.43 µM | [11] |

| U937 | 15.42 µM | [11] |

Biological Consequences of DNA Binding

The binding of this compound to DNA has several significant biological consequences beyond fluorescence, making it a molecule of interest for therapeutic applications.

Inhibition of Topoisomerase I

This compound has been shown to inhibit the activity of DNA topoisomerase I, an essential enzyme involved in relaxing DNA supercoiling during replication and transcription.[3] By binding to the minor groove, this compound is thought to stabilize the DNA structure, thereby interfering with the enzyme's ability to cleave and re-ligate the DNA backbone. This inhibition is particularly noted against bacterial topoisomerase I.[3][15] Some derivatives of this compound have shown selective and potent inhibition of bacterial topoisomerase I over human topoisomerases.[3][16]

Cell Cycle Arrest and Cytotoxicity

At higher concentrations, this compound can interfere with DNA replication and repair processes, leading to cell cycle arrest, typically in the G2/M phase.[11] This interference with critical cellular processes ultimately results in cytotoxicity.[1] The cytotoxic effects of this compound have been demonstrated in various cancer cell lines.[11]

Caption: Cellular consequences of this compound binding.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Spectroscopy for DNA Binding Analysis

This protocol outlines the steps to determine the binding affinity of this compound to DNA using fluorescence spectroscopy.

Materials:

-

This compound stock solution (1-10 mM in sterile, nuclease-free water or DMSO)

-

dsDNA stock solution (e.g., calf thymus DNA) of known concentration

-

TNE buffer (10 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4)[17]

-

Fluorometer with excitation at ~350 nm and emission scanning from 400 nm to 600 nm

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in TNE buffer.

-

Prepare a series of dsDNA dilutions in TNE buffer.

-

To a quartz cuvette, add the this compound working solution.

-

Measure the initial fluorescence spectrum of the this compound solution.

-

Sequentially add small aliquots of the dsDNA dilutions to the cuvette, mixing thoroughly after each addition.

-

After each addition of DNA, record the fluorescence emission spectrum.

-

Plot the change in fluorescence intensity at the emission maximum (~460 nm) as a function of the DNA concentration.

-

Analyze the resulting binding curve using appropriate models (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (Kd).

Caption: Workflow for DNA binding analysis.

Cell Viability (MTT) Assay

This protocol describes how to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)[18]

-

96-well microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion

This compound's mechanism of action is centered on its high-affinity binding to the A-T rich minor groove of DNA, which leads to a dramatic increase in its fluorescence. This fundamental property underpins its widespread use as a DNA stain. Furthermore, the downstream consequences of this DNA binding, including the inhibition of topoisomerase I and the induction of cell cycle arrest and cytotoxicity, highlight its potential as a lead compound in the development of therapeutic agents, particularly antimicrobial and anticancer drugs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the properties of this versatile molecule.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. mdpi.com [mdpi.com]

- 6. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]

- 7. biotech.illinois.edu [biotech.illinois.edu]

- 8. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 14. Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by this compound Derived Mono- and Bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. promega.com [promega.com]

- 18. islasas.com [islasas.com]

An In-depth Technical Guide to the Core Principles of Hoechst 33258 DNA Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles behind Hoechst 33258 for the fluorescent staining of DNA. It details the dye's mechanism of action, spectral properties, and practical applications, offering detailed protocols and quantitative data to support advanced research and development.

Core Principle of Staining: A Tale of Minor Grooves and Enhanced Fluorescence

This compound is a cell-permeant, blue-emitting fluorescent dye belonging to the bisbenzimide family.[1] Its utility as a DNA stain stems from a specific, non-intercalating binding mechanism and a dramatic increase in fluorescence upon this interaction.

Binding Mechanism

This compound binds to the minor groove of double-stranded DNA (dsDNA).[2] This binding is not random; the dye exhibits a strong preference for sequences rich in adenine (B156593) and thymine (B56734) (A-T).[1][2] The optimal binding site is a sequence of three A/T base pairs, such as AAA/TTT.[3] The binding process does not involve intercalation (slipping between the base pairs) or significant ionic interaction with the phosphate (B84403) backbone.[4] Instead, the dye fits snugly within the minor groove, where the NH groups of its benzimidazole (B57391) rings form crucial hydrogen bonds with the N-3 of adenine and the O-2 of thymine.[5]

This interaction displaces the "spine of hydration" typically found in the minor groove of A-T rich regions.[5] The dye's binding is characterized by two distinct modes:

-

High-Affinity Binding: A specific interaction with the B-DNA minor groove, with a dissociation constant (Kd) in the range of 1-10 nM.[3]

-

Low-Affinity Binding: A nonspecific interaction with the DNA sugar-phosphate backbone, with a much weaker Kd of approximately 1000 nM.[3]

While this compound can bind to all nucleic acids, its fluorescence is most significantly enhanced by A-T rich dsDNA.[1][2]

Fluorescence Properties

In solution, this compound exhibits minimal fluorescence. However, upon binding to dsDNA, its fluorescence quantum yield increases dramatically, approximately 30-fold.[3][6][] This property is highly advantageous as it ensures a strong signal-to-noise ratio, allowing for clear visualization of DNA with minimal background fluorescence.[3]

The unbound dye has a maximum fluorescence emission in the 510–540 nm range (green).[1][8] If samples are stained with an excessive concentration of the dye or are insufficiently washed, this green fluorescence may be observed.[1][8] When bound to DNA, the dye is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[2] The large Stokes shift—the difference between the excitation and emission maxima—makes this compound particularly useful for multicolor imaging experiments, as it minimizes spectral overlap with other fluorophores.[1] The fluorescence intensity is also pH-dependent, increasing with the pH of the solvent.[1][9]

Quantitative Data Summary

The following table summarizes the key photophysical and binding properties of this compound.

| Property | Value (DNA-Bound) | Value (Unbound) | References |

| Excitation Maximum (λex) | ~351-352 nm | ~350 nm | [1][10][11][12][13][14] |

| Emission Maximum (λem) | ~461-463 nm | ~510-540 nm | [1][2][10][11][13] |

| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ at 345.5 nm | Not typically reported | [6][14] |

| Quantum Yield (Φ) | ~0.74 (in PVA films) | 0.034 (in water) | [6][15] |

| High-Affinity Dissociation Constant (Kd) | 1-10 nM | N/A | [3] |

| Low-Affinity Dissociation Constant (Kd) | ~1000 nM | N/A | [3] |

Visualized Mechanisms and Workflows

Caption: Workflow for staining live or fixed cells with this compound.

Experimental Protocols

Caution: Hoechst stains bind to DNA and are potential mutagens. Handle with appropriate care and dispose of them in accordance with institutional regulations.[2][9]

Preparation of Stock and Working Solutions

-

Stock Solution (10 mg/mL):

-

Dissolve 10 mg of this compound powder in 1 mL of high-purity distilled water or dimethyl sulfoxide (B87167) (DMSO).[][10]

-

Mix thoroughly until fully dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light. The aqueous stock solution is stable for at least six months at 2-6°C.[8][10]

-

-

Working Solution:

Staining of Live Adherent Cells for Microscopy

-

Grow cells on sterile coverslips or in imaging-compatible plates.

-

Prepare a working solution of this compound at 1-5 µg/mL in the appropriate cell culture medium.[10][16]

-

Aspirate the existing medium from the cells and replace it with the staining solution.

-

Incubate the cells at 37°C for 15-60 minutes, protected from light.[10][16]

-

Aspirate the staining solution.

-

Wash the cells twice with 1x PBS or fresh culture medium.[10][16] Washing is optional but recommended to reduce background fluorescence.[11]

-

Add fresh medium or mounting medium to the cells.

-

Image immediately using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., a DAPI filter set).[17]

Staining of Fixed Cells for Microscopy

-

Grow and fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature).[] If required, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

-

Wash cells twice with 1x PBS.[]

-

Prepare a working solution of this compound at 0.5-2 µg/mL in 1x PBS.[10][16]

-

Add the staining solution to the fixed cells and incubate for at least 15 minutes at room temperature, protected from light.[10][16]

-

Aspirate the staining solution and wash the cells twice with 1x PBS.[10][16]

-

Mount the coverslip using an appropriate mounting medium.

-

Image using a fluorescence microscope.

Staining of Cells for Flow Cytometry

-

Live Cells:

-

Prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL.[10]

-

Add this compound working solution (final concentration of 1-10 µg/mL) directly to the cell suspension.[10]

-

Incubate at 37°C for 15-60 minutes.[10]

-

(Optional) Pellet cells by centrifugation and resuspend in fresh buffer to reduce background.

-

Analyze on a flow cytometer using UV laser excitation (~355 nm) and a blue emission filter (e.g., 450/50 nm bandpass).[10][17]

-

-

Fixed Cells:

-

Prepare a single-cell suspension and fix with ice-cold 70-80% ethanol (B145695) for at least 30 minutes on ice.[10][16]

-

Resuspend cells in a working solution of this compound (0.2-2 µg/mL in 1x PBS).[10][16]

-

Stain for 15 minutes at room temperature.[10][16] No wash is necessary before analysis.[10][16]

-

Proceed with flow cytometry analysis.

-

Key Applications and Considerations

This compound is a versatile tool with numerous applications in cellular and molecular biology:

-

Nuclear Counterstaining: It provides excellent nuclear staining for identifying cells and subcellular structures in immunofluorescence experiments.[9]

-

Cell Cycle Analysis: The dye's fluorescence intensity is proportional to DNA content, making it ideal for distinguishing between G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[][17]

-

Apoptosis Detection: Apoptotic cells feature condensed chromatin in pyknotic nuclei, which stain very brightly with this compound, allowing for their easy identification.[1][9]

-

Cell Viability and Sorting: While this compound can enter live cells, it is less permeable than its analogue, Hoechst 33342.[1][9] This differential permeability can be exploited in certain viability assays.

Important Considerations:

-

Cell Permeability: this compound is less cell-permeant than Hoechst 33342 due to the latter's additional ethyl group, which increases its lipophilicity.[1][18] For live-cell imaging, Hoechst 33342 is often preferred.[]

-

Quenching by BrdU: The fluorescence of this compound is quenched by bromodeoxyuridine (BrdU), a thymidine (B127349) analog used to label proliferating cells.[1] This property is widely used in cell-cycle progression studies.[1]

-

Toxicity: Although less toxic than DAPI, Hoechst dyes interfere with DNA replication and are potentially mutagenic.[1][2] Use appropriate caution.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of chromosome banding. VIII. This compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. omlc.org [omlc.org]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. interchim.fr [interchim.fr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. biotium.com [biotium.com]

- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 13. biotium.com [biotium.com]

- 14. FluoroFinder [app.fluorofinder.com]

- 15. Luminescence Properties of this compound in Polyvinyl Alcohol Films | MDPI [mdpi.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. docs.aatbio.com [docs.aatbio.com]

Hoechst 33258: A Comprehensive Technical Guide to its Fluorescence Spectrum and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent stain Hoechst 33258, a vital tool in cellular and molecular biology. We will delve into its core fluorescence properties, mechanism of action, and detailed experimental protocols for its application in various research contexts.

Core Properties of this compound

This compound is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA).[1][2][3] Part of the bis-benzimide family of dyes developed by Hoechst AG, it is a crucial stain for visualizing cell nuclei and chromosomes in both live and fixed cells.[2][4][] Its binding affinity is particularly strong for Adenine-Thymine (A-T) rich regions of DNA.[1][2][3][4] A significant feature of this compound is the substantial increase in its fluorescence quantum yield upon binding to DNA, resulting in a strong signal-to-noise ratio.[4][]

The fluorescence intensity of this compound is also influenced by the pH of the solvent, with intensity increasing as the pH rises.[1][2][6] While the bound dye fluoresces brightly in the blue region of the spectrum, the unbound dye has a much weaker emission in the green-yellow range (510–540 nm).[1][2][7] This unbound fluorescence may become noticeable if excessive dye concentrations are used or if the sample is not adequately washed.[1]

Compared to its counterpart, Hoechst 33342, this compound has a lower cell permeability.[1][2] However, it is considered less toxic than other DNA stains like DAPI, which contributes to better viability of stained cells.[1]

Quantitative Fluorescence Data

The following table summarizes the key spectral and physical properties of this compound.

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | ~351-352 nm | Excited by UV light from sources like xenon or mercury-arc lamps, or a UV laser.[1][8][9] |

| Emission Maximum (DNA-bound) | ~461-463 nm | Emits a broad spectrum of blue light.[2][4][9] |

| Excitation Maximum (Unbound) | ~350 nm | |

| Emission Maximum (Unbound) | ~510-540 nm | Green fluorescence may be observed with excess dye.[1][2][7] |

| Molar Extinction Coefficient (ε) | ~40,000 - 46,000 cm⁻¹M⁻¹ | At ~345.5 nm.[10][9][11] |

| Quantum Yield (in water) | 0.034 | [11] |

| Quantum Yield (in PVA film) | ~0.74 | [12] |

| Binding Affinity (Kd) | High Affinity: 1-10 nM | Specific interaction with the B-DNA minor groove.[4] |

| Binding Affinity (Kd) | Low Affinity: ~1000 nM | Non-specific interaction with the DNA sugar-phosphate backbone.[4] |

Mechanism of DNA Binding and Fluorescence

This compound is a non-intercalating dye that binds to the minor groove of B-DNA.[4] This binding is preferential for sequences containing at least four consecutive A-T base pairs.[13] Upon binding, the dye molecule's structure becomes more rigid, and it is protected from non-radiative decay pathways that occur in solution. This suppression of rotational relaxation and reduction in hydration leads to a dramatic, approximately 30-fold, enhancement in its fluorescence.[4][]

Caption: Mechanism of this compound fluorescence enhancement upon binding to the minor groove of DNA.

Experimental Protocols

Due to its DNA-binding nature, this compound is potentially mutagenic and carcinogenic and should be handled with appropriate safety precautions.[2][9]

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is suitable for observing nuclei in living cells.

-

Reagent Preparation:

-

Prepare a stock solution of this compound at 1 to 10 mg/mL in deionized water or DMSO.[2][7] Store this stock solution at -20°C, protected from light.[2]

-

Prepare a working solution by diluting the stock solution in a buffered salt solution (like PBS) or complete cell culture medium to a final concentration of 0.1–12 µg/mL.[2] A typical starting concentration is 1 µg/mL.[14][15]

-

-

Cell Preparation:

-

Culture adherent cells on coverslips or in imaging-compatible plates. For suspension cells, they can be washed and pelleted.

-

-

Staining Procedure:

-

Remove the culture medium from the adherent cells and replace it with the Hoechst working solution. For suspension cells, resuspend the cell pellet in the working solution.

-

Incubate the cells for 5 to 30 minutes at room temperature or 37°C, protected from light.[2][14][15][16] The optimal incubation time can vary depending on the cell type.

-

(Optional) Wash the cells once or twice with fresh, pre-warmed medium or PBS to remove unbound dye and reduce background fluorescence.[2] However, washing is often not necessary for specific nuclear staining.[14][15]

-

-

Imaging:

Protocol 2: DNA Quantitation in Solution

This assay is highly sensitive for quantifying dsDNA and is less susceptible to interference from RNA and other contaminants than UV absorbance methods.[17][18][19]

-

Reagent Preparation:

-

10X TNE Buffer: Dissolve 12.11 g Tris base, 3.72 g EDTA (disodium salt, dihydrate), and 116.89 g NaCl in 800 mL of distilled water. Adjust the pH to 7.4 with HCl and bring the final volume to 1 L.[17]

-

1X TNE Buffer: Dilute the 10X TNE buffer 1:10 with distilled water.[17]

-

This compound Stock Solution (1 mg/mL): Prepare as described in Protocol 1.[17]

-

2X Dye Working Solution (200 ng/mL): Dilute 20 µL of the 1 mg/mL Hoechst stock solution into 100 mL of 1X TNE buffer. Prepare this solution fresh daily and protect it from light.[17]

-

DNA Standard: Prepare a stock solution of a known DNA standard (e.g., Calf Thymus DNA) at 1 mg/mL in 1X TE buffer. Create a serial dilution of this standard in 1X TNE buffer to generate a standard curve (e.g., from 20 ng/mL to 2 µg/mL).[17]

-

-

Assay Procedure:

-

For each standard and unknown DNA sample, mix 1 mL of the DNA solution (in 1X TNE) with 1 mL of the 2X Dye Working Solution in a cuvette. This results in a final volume of 2 mL and halves the DNA concentration.[17][20]

-

Prepare a blank sample by mixing 1 mL of 1X TNE buffer with 1 mL of the 2X Dye Working Solution.[17]

-

Incubate all samples for at least 5 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the fluorescence of the blank and all standards using a fluorometer with excitation set to ~350 nm and emission set to ~450 nm.[17][19]

-

Generate a standard curve by plotting fluorescence intensity versus DNA concentration.

-

Measure the fluorescence of the unknown samples and determine their concentrations using the standard curve.

-

Application Workflow: Cell Cycle Analysis via Flow Cytometry

This compound is widely used to analyze the DNA content of cell populations, which allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][] Its fluorescence intensity is directly proportional to the amount of DNA in the nucleus.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. app.fluorofinder.com [app.fluorofinder.com]

- 11. omlc.org [omlc.org]

- 12. mdpi.com [mdpi.com]

- 13. Interaction of this compound with repeating synthetic DNA polymers and natural DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. biotium.com [biotium.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. promega.com [promega.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. comm-tec.com [comm-tec.com]

- 20. Protocol for DNA Quantitation Using this compound Dye [thelabrat.com]

Hoechst 33258: A Comprehensive Technical Guide for Researchers

Hoechst 33258, a bisbenzimidazole derivative, is a widely utilized blue fluorescent dye in molecular and cellular biology. Its cell-permeant nature and specific binding to DNA make it an invaluable tool for visualizing cell nuclei, assessing DNA content, and studying chromatin dynamics in both live and fixed cells. This guide provides an in-depth overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with the chemical formula C₂₅H₂₇Cl₃N₆O. It is a cell-permeable dye that selectively binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇Cl₃N₆O | |

| Molecular Weight | 533.9 Da | |

| CAS Number | 23491-45-4 | |

| Solubility | Soluble in water to 10 mM | |

| Purity | >98% |

Spectral and DNA Binding Properties

The fluorescence of this compound is significantly enhanced upon binding to DNA, with a reported increase of approximately 30-fold.[3][][5] This property ensures a high signal-to-noise ratio in imaging and quantification experiments. The dye is excited by ultraviolet (UV) light and emits a blue fluorescence.[2][]

| Spectral and Binding Property | Value | Reference |

| Excitation Maximum (DNA-bound) | ~350-360 nm | [3][6] |

| Emission Maximum (DNA-bound) | ~461 nm | [2][7] |

| Excitation Maximum (Unbound) | ~350 nm | [2] |

| Emission Maximum (Unbound) | ~510-540 nm | [1][2] |

| Binding Specificity | A-T rich regions in the minor groove of dsDNA | [1][2] |

| High-Affinity Binding (K_d) | 1-10 nM (to B-DNA minor groove) | [3] |

| Low-Affinity Binding (K_d) | ~1000 nM (to DNA sugar-phosphate backbone) | [3] |

| Optimal Binding Sequence | AAA/TTT | [3] |

Mechanism of DNA Binding

This compound is a non-intercalating dye, meaning it binds to the exterior of the DNA double helix rather than inserting itself between the base pairs.[3] Its crescent-shaped molecule fits snugly into the minor groove of B-DNA.[8] The binding is stabilized by a combination of hydrogen bonds, van der Waals interactions, and electrostatic forces between the positively charged dye and the negatively charged DNA backbone.[8] The primary, high-affinity binding mode occurs at A-T rich sequences, while a lower-affinity, non-specific interaction with the sugar-phosphate backbone can also occur.[3]

Caption: Mechanism of this compound binding to the DNA minor groove.

Experimental Protocols

I. Staining of Live or Fixed Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining mammalian cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

-

This compound stock solution (1 mg/mL in deionized water or DMSO)

-

Phosphate-buffered saline (PBS) or a suitable buffer (e.g., Tris-buffered saline)

-

Cell culture medium

-

Cells grown on coverslips or in imaging dishes

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

Procedure:

-

Preparation of Staining Solution:

-

Cell Preparation:

-

For Live Cell Staining: Aspirate the cell culture medium and wash the cells once with PBS.

-

For Fixed Cell Staining: Aspirate the culture medium, wash with PBS, and then fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash the cells three times with PBS.

-

-

Staining:

-

Add the this compound staining solution to the cells, ensuring the entire surface is covered.

-

Incubate for 1-30 minutes at room temperature or 37°C.[2] Incubation time may need optimization.

-

Protect the cells from light during incubation.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with PBS to remove unbound dye.[2]

-

-

Imaging:

-

Mount the coverslips with an appropriate mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (e.g., DAPI channel) and a blue emission filter.[6]

-

Caption: General workflow for staining cells with this compound.

II. DNA Quantification Assay

This protocol is adapted for use with a fluorometer.

Materials:

-

This compound stock solution (1 mg/mL)

-

TNE buffer (10 mM Tris, 1 mM EDTA, 100 mM NaCl, pH 7.4)

-

Calf Thymus DNA standard (or other dsDNA standard)

-

Unknown DNA samples

-

Fluorometer and appropriate cuvettes or microplates

Procedure:

-

Preparation of Reagents:

-

Hoechst Dye Working Solution: Prepare a 2X working solution of this compound in TNE buffer. The final concentration in the assay will be between 1-50 µM.[6] For a standard assay, a 200 ng/mL working solution is often used.[9] Protect from light.

-

DNA Standards: Prepare a series of DNA standards of known concentrations by diluting the stock DNA standard in TNE buffer.

-

-

Assay Setup:

-

In separate tubes or wells, mix equal volumes of each DNA standard or unknown DNA sample with the 2X Hoechst dye working solution.

-

Prepare a blank sample containing TNE buffer and the 2X Hoechst dye working solution.

-

-

Incubation:

-

Incubate the samples for a few minutes at room temperature, protected from light.

-

-

Measurement:

-

Set the fluorometer to the appropriate excitation (~350 nm) and emission (~460 nm) wavelengths.

-

Calibrate the instrument using the blank and one of the DNA standards.

-

Measure the fluorescence intensity of all standards and unknown samples.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their concentrations.

-

Determine the concentration of the unknown DNA samples by interpolating their fluorescence values on the standard curve.

-

Applications in Research

This compound is a versatile tool with numerous applications in biological research:

-

Cell Cycle Analysis: The intensity of this compound fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle using flow cytometry.[][6]

-

Apoptosis Detection: In apoptotic cells, chromatin condenses, leading to more intense Hoechst staining. This characteristic allows for the identification of apoptotic cells.[1]

-

Nuclear Counterstaining: Due to its specific nuclear staining, it is widely used as a counterstain in immunofluorescence and other multiplex imaging experiments to visualize the location of the nucleus in relation to other cellular components.[2]

-

Chromosome Sorting: The dye's ability to label chromosomes makes it useful for chromosome sorting applications.[2]

-

Drug Development: The DNA-binding properties of this compound have been exploited to target therapeutic agents to the nucleus.[3]

Cytotoxicity and Safety Considerations

While this compound is generally considered to have low cytotoxicity for short-term staining, it is important to note that as a DNA-binding agent, it can interfere with DNA replication and is potentially mutagenic.[2][10] Long-term exposure or high concentrations can be toxic to cells.[6] Therefore, it is crucial to use the lowest effective concentration and minimize incubation times, especially for live-cell imaging. Appropriate personal protective equipment should be worn when handling the dye. The IC₅₀ values for this compound have been reported as 51.31 µM for HeLa cells, 32.43 µM for HL60 cells, and 15.42 µM for U937 cells.[6]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]

- 5. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

Hoechst 33258: A Technical Guide to a Versatile Nuclear Stain

Hoechst 33258 is a blue, fluorescent, cell-permeant dye that is a cornerstone in cell biology and drug development for nuclear staining. This bisbenzimide compound exhibits a strong preference for binding to the minor groove of double-stranded DNA, particularly at adenine-thymine (A-T) rich sequences.[1][2][3] Its utility spans a wide range of applications, from simple nuclear counterstaining in fluorescence microscopy to sophisticated analyses of the cell cycle and apoptosis. This guide provides an in-depth overview of the key features, advantages, and experimental considerations for using this compound.

Core Features and Advantages

This compound is prized for its reliability and versatility. A key characteristic is the significant enhancement of its fluorescence quantum yield upon binding to DNA—approximately a 30-fold increase—which provides an excellent signal-to-noise ratio with minimal background fluorescence from unbound dye.[2][4] This allows for no-wash staining protocols in many applications.[4][5]

One of its primary advantages is its ability to stain the nuclei of both live and fixed cells, making it a flexible tool for various experimental designs.[6][7][] Compared to another common blue nuclear stain, DAPI, this compound is less toxic, which is a critical factor for live-cell imaging and ensures higher cell viability.[1] The dye also possesses a considerable Stokes shift, the difference between its excitation and emission maxima, which makes it highly suitable for multicolor labeling experiments with minimal spectral overlap.[1][7]

However, it is important to note that this compound is less membrane-permeant than its counterpart, Hoechst 33342, due to the absence of a lipophilic ethyl group.[1][6] While this can be a limitation for certain live-cell applications requiring rapid staining, it can also be leveraged for specific experimental goals. As with other DNA-binding agents, this compound is potentially mutagenic and carcinogenic because it can interfere with DNA replication, and appropriate safety precautions should be taken during handling and disposal.[3][7]

Quantitative Data

The photophysical and binding properties of this compound are well-characterized, providing a solid foundation for experimental design.

| Property | Value | Reference(s) |

| Excitation Maximum (DNA-bound) | ~352 nm | [7][9] |

| Emission Maximum (DNA-bound) | ~461 nm | [6][7] |

| Molar Extinction Coefficient | 40,000 M⁻¹cm⁻¹ | [7] |

| Binding Affinity (Kd) | High Affinity: 1–10 nM (Minor Groove)Low Affinity: ~1000 nM (Sugar-Phosphate Backbone) | [2] |

| Fluorescence of Unbound Dye | 510–540 nm | [1][3] |

Mechanism of Action and Key Interactions

This compound's mechanism relies on its physical interaction with the DNA double helix. The dye fits snugly into the minor groove, with a preference for sequences of at least three A-T base pairs.[10] This binding is non-intercalating and does not significantly distort the B-DNA structure.[2] The fluorescence intensity is pH-dependent, increasing with the pH of the solvent.[1] Interestingly, the neutral form of the dye is responsible for the specific A-T complex, while the cationic form engages in nonspecific binding.[11]

A notable interaction is the quenching of this compound fluorescence by bromodeoxyuridine (BrdU).[1][3] When BrdU is incorporated into newly synthesized DNA, the bromine atom is thought to deform the minor groove, preventing the optimal binding of the dye.[1][3] This property is widely exploited in cell cycle analysis to identify replicating cells.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. mdpi.com [mdpi.com]

- 3. Hoechst stain - Wikipedia [en.wikipedia.org]

- 4. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. interchim.fr [interchim.fr]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. [Mechanism of interaction of DNA with fluorescent dye this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

applications of Hoechst 33258 in molecular biology

An In-depth Technical Guide to the Applications of Hoechst 33258 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cell-permeant, blue-fluorescent dye that is a cornerstone in molecular and cellular biology.[1][2] As a member of the bis-benzimide family of dyes, it exhibits a strong affinity for DNA, making it an invaluable tool for a multitude of applications, including chromosome and nuclear staining, apoptosis detection, cell cycle analysis, and DNA quantification.[1][3] Its ability to bind to DNA in both live and fixed cells, coupled with its relatively low cytotoxicity compared to other dyes like DAPI, has solidified its role in fluorescence microscopy, flow cytometry, and high-content screening.[1][4][] This guide provides a comprehensive overview of the core applications, experimental protocols, and technical data associated with this compound.

Mechanism of Action

This compound is a non-intercalating agent that binds to the minor groove of double-stranded DNA (dsDNA).[1][4][6] Its binding preference is for sequences rich in adenine (B156593) and thymine (B56734) (A-T), with the optimal binding site being a sequence of three consecutive A-T base pairs.[1][4][7] The fluorescence of this compound is minimal when it is in solution but increases approximately 30-fold upon binding to dsDNA.[4][] This significant enhancement is due to the suppression of rotational relaxation and reduced hydration upon insertion into the DNA minor groove.[4]

The dye exhibits at least two binding modes:

-

High-Affinity Binding: A specific interaction with the B-DNA minor groove, with a dissociation constant (Kd) in the range of 1-10 nM. This mode is responsible for the strong fluorescence signal.[4][8]

-

Low-Affinity Binding: A nonspecific interaction with the DNA sugar-phosphate backbone, with a Kd of approximately 1000 nM.[4]

The fluorescence intensity is also pH-dependent, increasing with higher pH.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties and recommended concentrations for this compound.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (with DNA) | 351-352 nm | [1][2][9][10] |

| Emission Maximum (with DNA) | 454-463 nm | [1][2][9][10] |

| Excitation Maximum (unbound) | ~350 nm | [6] |

| Emission Maximum (unbound) | 510-540 nm | [1][6] |

| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ | [10] |

| Binding Affinity (Kd, high-affinity) | 1-10 nM | [4][8] |

| Solubility | Soluble in water (up to 20 mg/mL) and DMSO | [2][11] |

Table 2: Typical Working Concentrations for Core Applications

| Application | Concentration Range | Cell Type | Reference(s) |

| Live Cell Staining | 1-5 µg/mL | Eukaryotic Cells | [12][13] |

| Fixed Cell Staining | 0.5-2 µg/mL | Eukaryotic Cells | [12][13] |

| Flow Cytometry (Cell Cycle) | 0.2-2 µg/mL | Eukaryotic Cells | [12][13] |

| Bacterial Staining | 12-15 µg/mL | Bacteria | [2] |

| dsDNA Quantification | 0.1-1 µg/mL (in assay buffer) | Purified DNA | [14] |

| Apoptosis Detection | 0.5-5 µM | Eukaryotic Cells | [15] |

Core Applications and Experimental Protocols

DNA Quantification

This compound provides a highly sensitive method for quantifying dsDNA, circumventing the interference from RNA, proteins, and other contaminants that affect UV absorbance methods.[16][17][18] The assay's linear dynamic range typically extends from approximately 10 ng/mL to 1 µg/mL.[16]

Experimental Protocol: dsDNA Quantification

This protocol is adapted for use with a fluorometer or fluorescence microplate reader.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water)[16]

-

10X TNE Buffer: 100 mM Tris-HCl, 10 mM EDTA, 2 M NaCl, pH 7.4[14]

-

1X TNE Buffer (diluted from 10X stock with nuclease-free water)

-

dsDNA standard (e.g., Calf Thymus DNA)[16]

-

Nuclease-free water

-

Fluorometer or microplate reader with appropriate filters/monochromators

-

Fluorescence-compatible cuvettes or microplates (e.g., black 96-well plates)

Procedure:

-

Prepare 10X TNE Buffer: Dissolve 12.11 g Tris base, 3.72 g EDTA, and 116.89 g NaCl in 800 mL of distilled water. Adjust pH to 7.4 with HCl and bring the final volume to 1 L.[16][19]

-

Prepare this compound Working Solution (1 µg/mL): Dilute the 1 mg/mL stock solution 1:1000 in 1X TNE buffer. Protect this solution from light.[14] Note: The optimal dye concentration may vary; 0.1 µg/mL can be used for lower DNA concentrations.[14]

-

Prepare DNA Standards: Create a series of dilutions from your DNA standard stock (e.g., 0, 10, 50, 100, 250, 500, 1000 ng/mL) in 1X TNE buffer.

-

Assay Setup:

-

For a microplate assay, add 100 µL of the Hoechst working solution to each well.

-

Add 100 µL of your DNA standards and unknown samples to the respective wells.

-

Mix thoroughly by pipetting or gentle shaking.

-

-

Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence using an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Subtract the fluorescence of the blank (0 ng/mL DNA) from all readings. Plot a standard curve of fluorescence intensity versus DNA concentration. Use the linear regression of this curve to determine the concentration of the unknown DNA samples.

Nuclear Staining in Live and Fixed Cells

This compound is widely used as a nuclear counterstain in fluorescence microscopy to identify and orient cellular structures.[20][21] It can be used on both live and fixed cells, although the related dye Hoechst 33342 is more cell-permeant and often preferred for live-cell imaging.[1][4]

Experimental Protocol: Staining of Live Cells

Materials:

-

Cells cultured on coverslips or imaging plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mg/mL)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in fresh, complete cell culture medium.[12][13]

-

Stain Cells: Remove the existing medium from the cells and replace it with the Hoechst-containing medium.

-

Incubate: Incubate the cells for 15 to 60 minutes at 37°C in a CO₂ incubator.[12][13]

-

Wash: Aspirate the staining solution and wash the cells twice with warm PBS or fresh medium.

-

Image: Immediately image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., a DAPI filter set).[3]

Experimental Protocol: Staining of Fixed Cells

Materials:

-

Cells cultured on coverslips

-

PBS

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

-

This compound stock solution (e.g., 1 mg/mL)

Procedure:

-

Fix Cells: Wash cells once with PBS, then add the fixation solution and incubate for 10-15 minutes at room temperature.

-

Permeabilize (Optional but Recommended): Wash cells twice with PBS. Add permeabilization solution and incubate for 5-10 minutes at room temperature. This step is crucial if co-staining with antibodies.

-

Wash: Wash cells twice with PBS.

-

Prepare Staining Solution: Dilute the this compound stock solution to a final concentration of 0.5-2 µg/mL in PBS.[12][13]

-

Stain Cells: Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[12][13]

-

Wash: Aspirate the staining solution and wash the cells two to three times with PBS.

-

Mount and Image: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image as described for live cells.

Apoptosis Detection

A hallmark of apoptosis is chromatin condensation and nuclear fragmentation. Apoptotic cells, with their highly condensed pyknotic nuclei, bind more this compound and thus fluoresce more brightly than non-apoptotic cells.[1][22][23] This allows for the straightforward identification of apoptotic cells via fluorescence microscopy.

Experimental Protocol: Apoptosis Detection

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus alongside a negative control.

-

Cell Staining:

-

Observation: Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.

-

Analysis:

Cell Cycle Analysis

Because this compound fluorescence is directly proportional to the amount of DNA in a cell, it is an excellent tool for cell cycle analysis by flow cytometry.[3] Cells in the G2/M phase (with 4N DNA content) will fluoresce approximately twice as brightly as cells in the G0/G1 phase (2N DNA content), while cells in the S phase (replicating DNA) will have intermediate fluorescence. Furthermore, Hoechst dyes are quenched by bromodeoxyuridine (BrdU), a thymidine (B127349) analog incorporated during DNA synthesis.[1][6] This property can be exploited in pulse-chase experiments to monitor cell cycle progression and kinetics.[1][6]

Experimental Protocol: Cell Cycle Analysis of Fixed Cells

Procedure:

-

Harvest Cells: Collect approximately 1-2 million cells and pellet them by centrifugation.

-

Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70-80% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).[12][13]

-

Wash: Pellet the fixed cells by centrifugation and wash once with 1X PBS.

-

Staining: Resuspend the cell pellet in 1 mL of this compound staining solution (0.2-2 µg/mL in 1X PBS).[12][13]

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.[12][13] No washing step is required before analysis.

-

Flow Cytometry: Analyze the samples on a flow cytometer equipped with a UV laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass).[3] Use a low flow rate for optimal resolution.

-

Data Analysis: Generate a histogram of fluorescence intensity. The first major peak represents G0/G1 cells, the second peak represents G2/M cells, and the region in between represents S-phase cells. Use cell cycle analysis software to quantify the percentage of cells in each phase.

Advanced Applications in Drug Development

Beyond its foundational uses, this compound is leveraged in more advanced applications relevant to drug development:

-

High-Content Screening (HCS): Its reliability as a nuclear marker makes it a default counterstain in automated microscopy and HCS to identify and segment cells, allowing for the quantification of other fluorescent signals on a per-cell basis.

-

Drug Delivery Targeting: The high affinity of this compound for DNA has been exploited to target therapeutic agents to the nucleus or to areas of high cell death.[][24] For example, conjugating an anti-cancer drug like gemcitabine (B846) to Hoechst can facilitate its accumulation in tumors by binding to extracellular DNA released from necrotic cells.[]

-

Toxicity and Mutagenicity: As a DNA-binding agent, this compound can interfere with DNA replication and is potentially mutagenic and carcinogenic.[6][20] This property, while requiring careful handling, can be studied in toxicology screens to assess the genotoxic potential of compounds.

Conclusion

This compound remains an indispensable fluorescent probe in molecular biology. Its specific, high-affinity binding to the DNA minor groove provides a robust signal for a wide array of qualitative and quantitative applications. From fundamental DNA quantification and cell cycle analysis to its use as a nuclear marker in sophisticated high-content screening and drug delivery systems, the versatility of this compound ensures its continued prominence in research and development. Proper understanding of its mechanism, spectral properties, and optimized protocols is key to leveraging its full potential.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 6. Hoechst stain - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. This compound-polyethylene glycol-IR-786 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. apexbt.com [apexbt.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. ru.lumiprobe.com [ru.lumiprobe.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. abcam.com [abcam.com]

- 16. promega.com [promega.com]

- 17. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. promega.com.au [promega.com.au]

- 20. interchim.fr [interchim.fr]

- 21. This compound: a fluorescent nuclear counterstain suitable for double-labelling immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. genscript.com [genscript.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. coconote.app [coconote.app]

Technische Gids: Identificatie van Apoptotische Cellen met Hoechst 33258

Voor: Onderzoekers, wetenschappers en professionals in de geneesmiddelenontwikkeling

Deze gids biedt een diepgaand technisch overzicht van het gebruik van Hoechst 33258, een cel-permeabele DNA-kleurstof, voor de identificatie en kwantificering van apoptotische cellen. We bespreken het werkingsmechanisme, gedetailleerde experimentele protocollen, data-analyse en de onderliggende signaalroutes die leiden tot de detecteerbare morfologische veranderingen.

Inleiding tot this compound en Apoptose

Apoptose, of geprogrammeerde celdood, is een fundamenteel biologisch proces dat cruciaal is voor de normale ontwikkeling en weefselhomeostase. Een van de kenmerkende morfologische veranderingen tijdens apoptose is de condensatie van chromatine en de fragmentatie van de celkern. This compound is een fluorescerende kleurstof die specifiek bindt aan de kleine groef van dubbelstrengs DNA, met een voorkeur voor A-T-rijke gebieden.[1][2] In gezonde cellen met een gelijkmatig verdeeld chromatine resulteert dit in een diffuse, zwakke fluorescentie. In apoptotische cellen, waar het chromatine sterk gecondenseerd is, bindt this compound intenser, wat leidt tot een heldere, gecondenseerde blauwe fluorescentie.[3][4] Dit verschil in fluorescentie-intensiteit en -patroon maakt this compound een effectief hulpmiddel voor de detectie van apoptose.

Werkingsmechanisme en Spectrale Eigenschappen

This compound is een bisbenzimide-kleurstof die de celmembraan kan passeren.[2] Eenmaal in de cel bindt het aan het DNA in de celkern. De fluorescentie van this compound wordt aanzienlijk versterkt na binding aan DNA.[2] De spectrale eigenschappen van this compound maken het geschikt voor gebruik in fluorescentiemicroscopie en flowcytometrie.

| Eigenschap | Golflengte (nm) |

| Excitatie Maximum (gebonden aan DNA) | ~352 |

| Emissie Maximum (gebonden aan DNA) | ~461 |

| Emissie Maximum (ongebonden) | 510-540 |

Tabel 1: Spectrale eigenschappen van this compound.

Signaalroutes die leiden tot Chromatinecondensatie

De morfologische veranderingen in de celkern die worden gedetecteerd door this compound zijn het resultaat van een reeks biochemische gebeurtenissen die worden gemedieerd door de activatie van caspasen, een familie van cysteïne-proteasen die een centrale rol spelen in apoptose. Zowel de extrinsieke (door de doodsreceptor gemedieerde) als de intrinsieke (door mitochondriën gemedieerde) apoptoseroute convergeren op de activering van effector-caspasen, zoals caspase-3.[5] Geactiveerd caspase-3 klieft en activeert verschillende cellulaire substraten, waaronder de inhibitor van caspase-geactiveerd DNase (ICAD). Dit leidt tot de vrijlating van caspase-geactiveerd DNase (CAD), dat verantwoordelijk is voor de internucleosomale DNA-fragmentatie en de condensatie van chromatine.[6]

Figuur 1: Vereenvoudigd diagram van de apoptotische signaalroute die leidt tot chromatinecondensatie.

Experimentele Protocollen

Hieronder volgen gedetailleerde protocollen voor het kleuren van adherente cellen, suspensiecellen en voor analyse met flowcytometrie.

Kleuring van Adherente Cellen voor Fluorescentiemicroscopie

Materialen:

-

This compound stockoplossing (bijv. 1 mg/mL in gedestilleerd water)

-

Fosfaat-gebufferde zoutoplossing (PBS)

-

Fixeermiddel (bijv. 4% paraformaldehyde in PBS)

-

Permeabilisatiemiddel (optioneel, bijv. 0.1% Triton X-100 in PBS)

-

Kweekmedium

-

Objectglaasjes of kweekplaten geschikt voor microscopie

Procedure:

-

Kweek de adherente cellen op objectglaasjes of in kweekplaten tot de gewenste confluentie.

-

Induceer apoptose met de gewenste stimulus. Neem een onbehandelde controle mee.

-

Was de cellen tweemaal met PBS.

-

Fixatie: Fixeer de cellen gedurende 10-15 minuten bij kamertemperatuur met 4% paraformaldehyde.

-

Was de cellen tweemaal met PBS.

-

(Optioneel) Permeabilisatie: Incubeer de cellen gedurende 5-10 minuten met 0.1% Triton X-100 in PBS. Dit is doorgaans niet nodig voor this compound, maar kan de kleuring verbeteren.

-

Was de cellen tweemaal met PBS.

-

Kleuring: Verdun de this compound stockoplossing naar een werkconcentratie van 0.5-5 µg/mL in PBS. Voeg de kleuroplossing toe aan de cellen en incubeer gedurende 10-15 minuten bij kamertemperatuur, beschermd tegen licht.

-

Was de cellen driemaal met PBS om ongebonden kleurstof te verwijderen.

-

Monteer de objectglaasjes met een geschikt medium.

-

Visualiseer de cellen met een fluorescentiemicroscoop met een UV-excitatie filter (rond 350 nm) en een blauw-emissie filter (rond 460 nm).

Kleuring van Suspensiecellen voor Fluorescentiemicroscopie

Materialen:

-

Dezelfde materialen als voor adherente cellen.

-

Microcentrifugebuisjes

-

Cytospin of vergelijkbaar apparaat (optioneel)

Procedure:

-

Induceer apoptose in de suspensiecellen.

-

Pelleteer de cellen door centrifugatie (bijv. 5 minuten bij 300 x g).

-

Resuspendeer de cellen in PBS en was tweemaal.

-

Fixatie: Resuspendeer de celpellet in 4% paraformaldehyde en incubeer gedurende 10-15 minuten.

-

Pelleteer de cellen en was tweemaal met PBS.

-

Kleuring: Resuspendeer de celpellet in de this compound werkoplossing (0.5-5 µg/mL in PBS) en incubeer gedurende 10-15 minuten.

-

Pelleteer de cellen en was driemaal met PBS.

-

Resuspendeer de cellen in een kleine hoeveelheid PBS.

-

Breng een druppel van de celsuspensie aan op een objectglaasje en dek af met een dekglaasje.

-

Visualiseer onder de fluorescentiemicroscoop.

Analyse met Flowcytometrie

Materialen:

-

This compound stockoplossing

-

PBS of geschikte flowcytometrie buffer

-

Flowcytometer met UV-laser

Procedure:

-

Induceer apoptose en verzamel de cellen (zowel adherente als suspensiecellen).

-

Was de cellen tweemaal met koude PBS.

-

Fixeer de cellen indien gewenst (bijv. met 70% ethanol). Fixatie is niet altijd noodzakelijk.

-

Was de cellen tweemaal met PBS.

-

Resuspendeer de cellen in de this compound werkoplossing (1-10 µg/mL in PBS) bij een celdichtheid van ongeveer 1x10^6 cellen/mL.

-

Incubeer gedurende 15-30 minuten bij 37°C, beschermd tegen licht.

-

Analyseer de cellen direct op de flowcytometer met UV-excitatie. Apoptotische cellen zullen een hogere fluorescentie-intensiteit vertonen in het blauwe kanaal.

Data Presentatie en Kwantitatieve Analyse

De resultaten van een this compound kleuring kunnen zowel kwalitatief als kwantitatief worden geanalyseerd.

Kwalitatieve Analyse:

-

Gezonde cellen: Gelijkmatig gekleurde, ronde of ovale kernen met een diffuse, zwakke blauwe fluorescentie.

-

Apoptotische cellen: Gecondenseerde, helderblauwe kernen. Vaak zijn de kernen gekrompen en gefragmenteerd (apoptotische lichaampjes).[7][8]

Kwantitatieve Analyse: De kwantificering van apoptose kan worden uitgevoerd door het percentage cellen met een apoptotische morfologie te tellen onder een fluorescentiemicroscoop of door de toename in fluorescentie-intensiteit te meten met flowcytometrie of beeldanalysesoftware.[9][10]

| Behandeling | Celtype | Percentage Apoptotische Cellen (gemiddelde ± SD) | Referentie |

| Controle | PC12 | < 5% | [3] |

| Glutamaat (24u) | PC12 | 16.32 ± 1.89% | [3] |

| Controle | A549 | < 5% | [4] |

| 5-FU | A549 | ~25% | [4] |

| TRAIL (36u) | HeLa | Significant verhoogd | [8] |

Tabel 2: Voorbeelden van kwantitatieve data van apoptose-inductie, geanalyseerd met this compound kleuring.

Experimentele Workflow en Logische Relaties

Hieronder volgt een algemene workflow voor een apoptose-experiment met this compound kleuring.

Figuur 2: Stroomdiagram van een typisch apoptose-detectie experiment met this compound.

Conclusie

This compound is een betrouwbare en veelzijdige kleurstof voor de identificatie van apoptotische cellen. De heldere fluorescentie van gecondenseerd chromatine in apoptotische kernen biedt een duidelijk en kwantificeerbaar signaal. Door de gedetailleerde protocollen en het begrip van de onderliggende biologische processen in deze gids te volgen, kunnen onderzoekers dit krachtige hulpmiddel effectief inzetten in hun studies naar celdood en de ontwikkeling van nieuwe therapieën.

References

- 1. Analysis of Apoptosis using Automated Cell Imaging | Molecular Devices [moleculardevices.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]